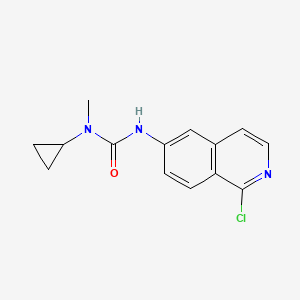![molecular formula C15H25NO2 B7359168 2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol](/img/structure/B7359168.png)
2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol, also known as octyl salicylate, is a chemical compound commonly used in cosmetic and personal care products as a UV filter. It is a colorless liquid with a faint odor and is soluble in most organic solvents.
Applications De Recherche Scientifique
Octyl salicylate is widely used in sunscreen and other personal care products due to its ability to absorb UV radiation. It is also used in the pharmaceutical industry as a drug delivery agent. In addition, 2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol salicylate has been studied for its antioxidant properties and its potential use in the treatment of skin aging and cancer.
Mécanisme D'action
Octyl salicylate absorbs UV radiation in the range of 290-320 nm, which is the range that causes sunburn and skin damage. It does this by converting the UV radiation into heat, which is then dissipated. Octyl salicylate also has antioxidant properties, which help to protect the skin from damage caused by free radicals.
Biochemical and Physiological Effects:
Octyl salicylate has been shown to have low toxicity and is generally considered safe for use in cosmetic and personal care products. However, some studies have suggested that it may have estrogenic activity, which could potentially have negative effects on the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol salicylate in lab experiments is its ability to absorb UV radiation, which can be useful in studying the effects of UV radiation on cells and tissues. However, its potential estrogenic activity may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol salicylate. One area of interest is its potential use in the treatment of skin aging and cancer. Another area of research could be focused on improving the efficiency of its UV absorption properties. Additionally, further studies could be conducted to better understand its potential estrogenic activity and any associated risks.
Méthodes De Synthèse
Octyl salicylate can be synthesized by the esterification of salicylic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is purified by distillation.
Propriétés
IUPAC Name |
2-[2-[(2-ethyl-4-hydroxybutyl)amino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-13(8-9-17)11-16-12(2)10-14-6-4-5-7-15(14)18/h4-7,12-13,16-18H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZPRBJJBMICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)CNC(C)CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![Ethyl 2-[bis(2-hydroxyethyl)carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359130.png)

![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![4,4-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]butane-1-sulfonamide](/img/structure/B7359146.png)
![3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea](/img/structure/B7359156.png)


![3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide](/img/structure/B7359180.png)